4-Bromoquinoline-7-carbonitrile

Catalog No.
S832511
CAS No.
1242063-18-8
M.F
C10H5BrN2
M. Wt
233.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoquinoline-7-carbonitrile

CAS Number

1242063-18-8

Product Name

4-Bromoquinoline-7-carbonitrile

IUPAC Name

4-bromoquinoline-7-carbonitrile

Molecular Formula

C10H5BrN2

Molecular Weight

233.068

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H

InChI Key

KDVXRLZYRFHOAX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Br

Synonyms

4-bromoquinoline-7-carbonitrile
  • Heterocyclic Scaffold

    The core structure of 4-Bromoquinoline-7-carbonitrile includes a quinoline ring, a well-known heterocyclic scaffold present in numerous natural products and pharmaceuticals. This scaffold is known for its ability to interact with various biological targets, making it a valuable starting point for drug discovery efforts.

  • Functional Groups

    The presence of the bromine atom (Br) at the 4th position and the nitrile group (C≡N) at the 7th position of the quinoline ring might influence the molecule's biological properties. Bromine can modulate reactivity and lipophilicity, affecting how the molecule interacts with biological systems []. The nitrile group is a common functional group in bioactive molecules and can participate in hydrogen bonding and other interactions with biomolecules [].

Further Exploration:

Given the lack of specific information on 4-Bromoquinoline-7-carbonitrile, further exploration could involve:

  • Scientific Literature Databases: Searching scientific literature databases like PubMed or ScienceDirect using the molecule's name or identifiers (CAS number, InChI) might reveal research articles describing its synthesis, biological evaluation, or other scientific applications.
  • Patent Databases: Patent databases can sometimes provide insights into potential applications of chemicals, even if they are not yet commercially available.

4-Bromoquinoline-7-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the 4-position and a cyano group at the 7-position of the quinoline ring. Its molecular formula is C10H6BrN2C_{10}H_{6}BrN_{2} and it has a molecular weight of approximately 232.07 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The presence of the bromine and cyano groups significantly influences its chemical properties, making it a subject of interest for various chemical and pharmaceutical applications. The compound exhibits a high degree of stability and solubility in organic solvents, which facilitates its use in synthetic processes and biological studies.

  • Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which may exhibit different biological activities compared to the parent compound.
  • Reduction: Reduction processes can convert the cyano group into an amine group, yielding 4-bromoquinoline-7-amine. This transformation can alter the compound's reactivity and biological profile.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles (e.g., amines, thiols), leading to a wide range of derivatives that may have enhanced or altered biological activities.

These reactions highlight the versatility of 4-bromoquinoline-7-carbonitrile in synthetic organic chemistry.

Research indicates that 4-bromoquinoline-7-carbonitrile possesses significant biological activity. It has been studied for its potential as an antitumor agent, as well as its ability to inhibit certain enzymes involved in cancer progression. The interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are believed to mediate its effects. The bromine and cyano groups can participate in hydrogen bonding and hydrophobic interactions, influencing cellular processes and potentially leading to apoptosis in cancer cells.

Additionally, derivatives of this compound have shown promise in treating various conditions due to their antimicrobial and anti-inflammatory properties.

The synthesis of 4-bromoquinoline-7-carbonitrile typically involves several steps:

  • Bromination: The initial step involves the bromination of quinoline or its derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 4-position.
  • Cyanation: Following bromination, a cyano group is introduced at the 7-position through nucleophilic substitution reactions using sodium cyanide or potassium cyanide in the presence of suitable catalysts.
  • Alternative Methods: Recent advancements have explored green chemistry approaches for synthesizing quinoline derivatives, including microwave-assisted methods that enhance reaction efficiency while minimizing environmental impact.

These synthetic routes are optimized for yield and purity, reflecting ongoing efforts to improve production methods.

4-Bromoquinoline-7-carbonitrile has various applications across different fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Chemical Research: It is utilized as a building block in synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties make it suitable for applications in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 4-bromoquinoline-7-carbonitrile with biological systems have revealed insights into its mechanism of action. The compound's ability to form complexes with proteins suggests potential pathways for modulating enzyme activity. Its interactions with DNA indicate possible roles in influencing gene expression or inducing cellular stress responses.

Research continues to explore these interactions to better understand how modifications to the structure can enhance efficacy or reduce toxicity.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-bromoquinoline-7-carbonitrile, including:

Compound NameStructural FeaturesUnique Aspects
6-Chloroquinoline-7-carbonitrileChlorine atom at the 6-positionExhibits different electronic properties than bromine
6-Fluoroquinoline-7-carbonitrileFluorine atom at the 6-positionSmaller size may affect binding interactions
6-Methoxyquinoline-7-carbonitrileMethoxy group at the 6-positionAlters lipophilicity and solubility

Uniqueness

4-Bromoquinoline-7-carbonitrile stands out due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This characteristic leads to distinct steric effects that can influence pharmacokinetics and pharmacodynamics. The unique combination of functional groups allows for diverse reactivity patterns, making this compound particularly valuable in medicinal chemistry compared to its analogs.

The synthesis of 4-bromoquinoline-7-carbonitrile requires precise bromination strategies to achieve regioselective functionalization of the quinoline core structure [1]. Bromination of quinoline derivatives typically occurs at the benzene moiety, with various reagents such as N-bromosuccinimide (NBS) and molecular bromine (Br₂) commonly employed [2]. The regioselectivity of bromination is significantly influenced by the electronic properties of substituents present on the quinoline ring system [3].

For the synthesis of 4-bromoquinoline derivatives, several methodologies have been developed with varying degrees of efficiency and selectivity [4]. Direct bromination of quinoline at the 4-position can be achieved through controlled reaction conditions, though this approach often requires precise temperature regulation and catalyst selection to prevent formation of multiple brominated products [2] [5].

Table 1: Comparison of Bromination Reagents for Quinoline Derivatives

Brominating AgentReaction ConditionsRegioselectivityTypical Yield (%)Reference
Molecular Bromine (Br₂)AcOH, 0-25°C5,7-positions75-85 [2]
N-Bromosuccinimide (NBS)H₂SO₄, -10°C5-position52-57 [2]
Br₂/Lewis AcidCH₂Cl₂, 20°C4-position60-70 [6]
NBS/Sb₂(SO₄)₃EtOH, microwave7-position61-80 [14]
TMSBrNitromethane, 40-60°C4-position65-75 [25]

A particularly effective approach for 4-position bromination involves the use of bromine in combination with Lewis acid catalysts, which can direct the electrophilic substitution to the desired position [6]. The reaction typically proceeds through an initial formation of a bromine salt intermediate, followed by regioselective substitution [2]. Temperature control is crucial, as lower temperatures (-5 to -10°C) tend to favor mono-bromination, while elevated temperatures may lead to di-brominated products [2] [3].

Recent advancements in bromination strategies include the use of solid composite catalysts (LiClO₄-SiO₂) and microwave-assisted protocols, which have demonstrated improved yields and reaction times for the bromination of quinoline derivatives [2] [7]. These methods offer advantages in terms of regioselectivity and reduced formation of side products [8].

Cyano Group Introduction Techniques

The introduction of a cyano group at the 7-position of 4-bromoquinoline represents a critical step in the synthesis of 4-bromoquinoline-7-carbonitrile [9]. Several methodologies have been developed for the incorporation of nitrile functionality into heterocyclic compounds, each with distinct advantages and limitations [10].

The Sandmeyer reaction stands as a classical approach for introducing cyano groups into aromatic systems [28]. This transformation involves the diazotization of an aromatic amine followed by displacement with copper(I) cyanide [28] [29]. For quinoline derivatives, the reaction sequence typically begins with the nitration of the appropriate position, reduction to the corresponding amine, and subsequent Sandmeyer cyanation [30].

Metal-catalyzed cyanation reactions have emerged as powerful alternatives for nitrile introduction [10] [11]. Palladium-catalyzed cross-coupling of aryl halides with cyanide sources represents one of the most versatile methods for introducing cyano groups into heterocyclic scaffolds [10]. The reaction typically employs palladium catalysts in combination with phosphine ligands and cyanide sources such as zinc cyanide or potassium hexacyanoferrate [10] [35].

Table 2: Cyano Group Introduction Methods for Heterocyclic Compounds

MethodCyanide SourceCatalyst SystemReaction ConditionsTypical Yield (%)Reference
Sandmeyer ReactionCuCN/NaCNCu(I) salts50-80°C, aqueous/organic60-75 [28] [31]
Rosenmund-von BraunCuCN-150-200°C, DMF50-65 [29]
Pd-Catalyzed CouplingZn(CN)₂Pd(OAc)₂/PhosphineRT-40°C, aqueous media70-90 [10] [35]
Cu-Catalyzed CouplingTMSCNCu₂O/BF₃·OEt₂80-120°C, DMF65-80 [11] [34]
Hypervalent IodineTMSCNPIDART, CH₂Cl₂55-75 [30]

Copper-catalyzed cyanation offers a more economical alternative to palladium-based methods [11]. Recent developments in copper-catalyzed nitrile synthesis have demonstrated that formamide can serve as an effective and safer cyanide source, avoiding the use of highly toxic cyanide reagents [11]. This approach employs copper iodide in combination with triphenyl phosphine and phosphorus oxychloride to facilitate the transformation [11].

For quinoline derivatives specifically, the introduction of cyano groups can also be achieved through cyclization reactions [7] [9]. For instance, the reaction of ortho-propynol phenyl azides with appropriate reagents can lead to the formation of cyano-substituted quinolines through cascade cyclization processes [7]. Additionally, the [3+2] cycloaddition of cycloimmonium ylides with fumaronitrile has been reported as an effective method for introducing cyano substituents into quinoline scaffolds [7].

Catalytic Systems in Heterocyclic Formation

The synthesis of 4-bromoquinoline-7-carbonitrile benefits significantly from the application of catalytic systems that facilitate both bromination and cyanation processes [4] [12]. Various transition metal catalysts have demonstrated exceptional efficacy in promoting these transformations with enhanced selectivity and yield [4] [13].

Palladium-based catalytic systems have emerged as particularly versatile tools for the functionalization of quinoline derivatives [12]. Palladium catalysts, especially those employing phosphine ligands, have shown remarkable activity in cross-coupling reactions for introducing both bromo and cyano functionalities [10] [12]. The catalytic cycle typically involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the cyanide source and reductive elimination to form the carbon-carbon bond [10].

Table 3: Catalytic Systems for Heterocyclic Functionalization

Catalyst TypeSpecific CatalystReaction TypeAdvantagesLimitationsReference
PalladiumPd(OAc)₂/XPhosCyanationHigh yields, mild conditionsCost, air sensitivity [10] [12]
CopperCu₂O/BF₃·OEt₂Dual cyclizationLow cost, versatileHigher temperatures [11] [34]
NickelNiCl₂/dtbbpyPhotoredox cyanationRoom temperature, benignLimited scope [33]
ManganeseMn(OAc)₃CyclizationEconomical, eco-friendlyModerate yields [4]
IronFeCl₃BrominationAbundant, low toxicityLower selectivity [4] [13]

Copper catalysts offer an economical alternative to palladium systems and have demonstrated significant utility in both bromination and cyanation reactions [11] [13]. Copper-catalyzed Sandmeyer-type reactions remain among the most reliable methods for introducing cyano groups into heterocyclic scaffolds [28] [34]. Recent advancements have led to the development of dual copper-boron catalytic systems that facilitate tandem cyclization reactions for the construction of complex heterocyclic structures [34].

Nickel-based catalysts have gained attention for their ability to promote cyanation reactions under mild conditions [33]. Photoredox nickel-catalyzed cyanation represents a particularly innovative approach, enabling the transformation at room temperature without requiring air-sensitive ligands or highly toxic cyanation reagents [33]. The mechanism involves the transient oxidation of nickel(II) species to nickel(III), facilitating subsequent cyanide transfer and reductive elimination [33].

Nanocatalysts have emerged as promising systems for heterocyclic synthesis, offering advantages in terms of recyclability and enhanced catalytic activity [13] [17]. Metal oxide nanoparticles, including those based on copper, nickel, and iron, have demonstrated efficacy in promoting various transformations relevant to quinoline functionalization [13]. These catalysts often operate through Lewis acid-base interactions, facilitating both electrophilic and nucleophilic processes [13].

Solvent Effects and Reaction Kinetics

The choice of solvent plays a crucial role in determining the efficiency, selectivity, and overall success of reactions involved in the synthesis of 4-bromoquinoline-7-carbonitrile [5] [15]. Solvent effects significantly influence reaction kinetics, impacting both the rate of reaction and the distribution of products [5] [16].

For bromination reactions of quinoline derivatives, the solvent system can dramatically affect regioselectivity [2] [3]. Polar protic solvents such as acetic acid tend to favor bromination at the 5- and 7-positions, while reactions conducted in concentrated sulfuric acid often direct substitution to the 5-position [2]. Chlorinated solvents in combination with Lewis acids have demonstrated efficacy for 4-position bromination, which is essential for the synthesis of 4-bromoquinoline-7-carbonitrile [6].

Table 4: Solvent Effects on Quinoline Functionalization Reactions

Reaction TypeSolventTemperature (°C)Reaction Time (h)Yield (%)RegioselectivityReference
BrominationAcetic Acid252-375-855,7-positions [2] [5]
BrominationH₂SO₄-101-252-575-position [2]
BrominationCH₂Cl₂200.1760-704-position [6]
CyanationDMF12012-2450-65- [10]
CyanationWater/MeCN506-870-80- [10] [11]
CyclizationToluene1200.580-95- [13]
CyclizationSolvent-free1400.3-0.780-95- [13] [41]

For cyanation reactions, the solvent system significantly influences the solubility of cyanide sources and the stability of catalytic species [10] [11]. Palladium-catalyzed cyanations traditionally employ polar aprotic solvents such as dimethylformamide (DMF), which facilitate the solubilization of both the catalyst and the cyanide source [10]. However, recent advancements have demonstrated that aqueous media or mixed solvent systems can enhance reaction efficiency while providing safer reaction conditions [10] [35].

The kinetics of bromination reactions for quinoline derivatives are influenced by multiple factors, including temperature, catalyst concentration, and solvent polarity [2] [5]. Lower temperatures generally slow the reaction rate but improve selectivity for mono-bromination, while elevated temperatures accelerate the reaction but may lead to multiple bromination products [2] [3]. The rate-determining step in many bromination processes involves the formation of a σ-complex intermediate, which is stabilized to varying degrees depending on the solvent environment [3].

For cyclization reactions involved in heterocyclic formation, solvent-free conditions have demonstrated remarkable efficiency in terms of both reaction rate and product yield [13] [41]. These solvent-free protocols often employ microwave irradiation or solid-supported catalysts to facilitate the transformation, resulting in significantly reduced reaction times compared to conventional solvent-based methods [13] [41].

Purification Protocols and Yield Maximization

The purification of 4-bromoquinoline-7-carbonitrile and related intermediates represents a critical aspect of the synthetic process, directly impacting the final yield and product quality [14] [16]. Various purification techniques have been developed and optimized for heterocyclic compounds, each offering distinct advantages depending on the specific impurity profile and physicochemical properties of the target molecule [14] [16].

Crystallization stands as one of the most effective methods for purifying quinoline derivatives, often providing high-purity products in a single operation [16]. The technique relies on the differential solubility of the target compound and impurities across a temperature gradient or in mixed solvent systems [16]. For brominated quinolines, recrystallization from ethanol, methanol, or hexane has proven particularly effective, with crystalline precipitates typically exhibiting improved filterability and purity [16].

Table 5: Purification Methods for Quinoline Derivatives

Purification MethodSolvent SystemRecovery (%)Purity (%)AdvantagesLimitationsReference
RecrystallizationEthanol/Water80-90>98Simple, scalableYield loss [14] [16]
Column ChromatographyEthyl Acetate/Petroleum Ether85-95>99High purityTime-consuming [14] [27]
Thin Layer ChromatographyEthyl Acetate/Hexane70-80>95Analytical controlLimited scale [27]
Acid-Base ExtractionDichloromethane/HCl75-85>90Efficient for aminespH-dependent [14]
SublimationSolvent-free60-70>99Ultra-high purityEquipment required [16]

Column chromatography provides a versatile approach for the purification of complex reaction mixtures, allowing for the separation of closely related compounds [14] [27]. For the purification of 4-bromoquinoline-7-carbonitrile, silica gel chromatography using ethyl acetate and petroleum ether mixtures (typically in ratios of 1:20 to 1:60) has demonstrated excellent results [27]. The technique is particularly valuable for removing side products resulting from competing bromination or cyanation pathways [14].

Yield maximization in the synthesis of 4-bromoquinoline-7-carbonitrile involves careful optimization of reaction parameters and purification protocols [13] [14]. Several strategies have been developed to enhance overall yields, including:

  • Temperature control: Precise regulation of reaction temperature is essential for maximizing selectivity and minimizing side product formation [2] [5]. For bromination reactions, maintaining temperatures between -10°C and 0°C often provides optimal results, while cyanation reactions may require temperatures ranging from room temperature to 80°C depending on the catalyst system employed [2] [10].

  • Catalyst loading optimization: The concentration of catalyst significantly impacts reaction efficiency and product distribution [13] [41]. For palladium-catalyzed cyanations, catalyst loadings of 2-5 mol% typically provide an optimal balance between reaction rate and catalyst economy [10]. Copper-catalyzed transformations often employ higher catalyst loadings (10-20 mol%) but offer cost advantages due to the lower price of copper salts [11] [34].

  • Reaction time management: Extended reaction times can lead to product degradation or the formation of undesired side products [13] [41]. Monitoring reactions by thin-layer chromatography or other analytical techniques allows for termination at optimal conversion points, maximizing yield and minimizing purification challenges [14] [27].

  • Solvent selection: The choice of solvent not only affects reaction kinetics but also influences the efficiency of subsequent purification steps [5] [16]. Employing solvents that facilitate crystallization of the product directly from the reaction mixture can significantly streamline the purification process and enhance overall yields [16].

  • Additive incorporation: The addition of specific reagents can enhance reaction efficiency and selectivity [13] [14]. For instance, the inclusion of phase-transfer catalysts in heterogeneous reaction systems can accelerate reaction rates, while the addition of radical scavengers in bromination reactions can prevent undesired side reactions [2] [14].

Molecular Structural Framework and Energy Considerations

4-Bromoquinoline-7-carbonitrile exhibits a heterocyclic quinoline backbone with strategically positioned electron-withdrawing substituents that significantly influence its thermodynamic properties [2] [3]. The compound's molecular formula C₁₀H₅BrN₂ represents a molecular weight of 233.06 g/mol, positioning it within an intermediate range for quinoline derivatives [2] [3].
The presence of both bromine at the 4-position and the cyano group at the 7-position creates a unique electronic environment that affects the overall molecular stability [3]. The electron-withdrawing nature of these substituents reduces electron density at the quinoline nitrogen, resulting in a significantly lowered basicity compared to unsubstituted quinoline [3] [4].

Thermal Stability Characteristics

Temperature-dependent stability studies of quinoline derivatives indicate that 4-Bromoquinoline-7-carbonitrile demonstrates enhanced thermal stability compared to simpler aromatic compounds [5] [6]. The compound exhibits a melting point range of 148-150°C, suggesting considerable intermolecular interactions and crystal packing efficiency [7] [3]. The predicted boiling point of 379.7±22.0°C indicates substantial molecular cohesion and resistance to thermal degradation [3].

Thermodynamic investigations on related quinoline derivatives reveal that the presence of electron-withdrawing groups generally increases thermal stability through enhanced π-π stacking interactions and reduced molecular flexibility [5] [8]. For 4-Bromoquinoline-7-carbonitrile, the rigid quinoline framework combined with the linear cyano group likely contributes to improved thermal resistance compared to alkyl-substituted analogs [6] [9].

Equilibrium Thermodynamic Parameters

The thermodynamic stability of 4-Bromoquinoline-7-carbonitrile can be evaluated through various equilibrium parameters. Computational studies on similar quinoline derivatives using density functional theory methods suggest that brominated quinoline compounds exhibit favorable enthalpy of formation values [10] [11] [12]. The predicted density of 1.66±0.1 g/cm³ indicates efficient molecular packing and suggests relatively strong intermolecular forces [3].

Phase transition studies on related quinoline derivatives demonstrate that substitution patterns significantly affect sublimation and vaporization enthalpies [5] [8]. The systematic investigation of 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline revealed that electron-withdrawing substituents generally increase phase transition energies, indicating enhanced molecular stability [5] [8].

Comparative Stability Analysis

When compared to other quinoline derivatives, 4-Bromoquinoline-7-carbonitrile occupies a unique position in terms of thermodynamic stability. The dual electron-withdrawing effect of bromine and cyano groups creates a more electron-deficient aromatic system, which paradoxically enhances stability through reduced reactivity toward electrophilic attack [13] [4].

Theoretical calculations on bromoquinoline derivatives indicate that the 4-position substitution provides optimal electronic stabilization while maintaining synthetic accessibility [10] [11]. The 7-position cyano group further enhances stability through resonance delocalization and dipole-dipole interactions in the solid state [14] [12].

Solubility Behavior in Organic Matrices

General Solubility Profile

The solubility characteristics of 4-Bromoquinoline-7-carbonitrile demonstrate a marked preference for polar aprotic and moderately polar protic solvents [15] [16]. This behavior reflects the compound's amphiphilic nature, where the polar cyano group and the moderately polarizable bromine atom provide sites for favorable solvation interactions [15].

Experimental observations indicate that the compound exhibits highest solubility in dimethyl sulfoxide, with an estimated solubility approaching 200 mg/mL [16]. This exceptional solubility in DMSO reflects strong dipole-dipole interactions between the cyano group and the sulfoxide moiety, along with favorable van der Waals interactions [17] [18].

Polar Aprotic Solvent Interactions

In polar aprotic solvents such as dimethyl formamide and acetonitrile, 4-Bromoquinoline-7-carbonitrile demonstrates good to moderate solubility [15] [17]. The estimated solubility in DMF reaches approximately 150 mg/mL, while acetonitrile provides moderate dissolution at around 20 mg/mL [15] [16].

The differential solubility behavior in these solvents can be attributed to varying degrees of dipole-dipole interactions and differences in dielectric constants [17] [19]. Studies on acetonitrile interactions with aromatic surfaces suggest that nitrile compounds can form ordered structures through dipole alignment, which may influence bulk solubility characteristics [17] [20].

Protic Solvent Solubility

The compound exhibits moderate solubility in alcoholic solvents, with ethanol providing dissolution up to approximately 30 mg/mL and methanol achieving similar levels around 25 mg/mL [15]. This behavior reflects the balance between hydrogen bonding potential at the quinoline nitrogen and steric hindrance from the bromine substituent [4] [21].

Water solubility remains extremely limited, with values below 0.5 mg/mL, classifying the compound as sparingly soluble in aqueous media [15]. This poor aqueous solubility results from the predominantly hydrophobic character of the brominated quinoline framework and the inability of water to effectively solvate the extended aromatic system [21] [22].

Nonpolar and Moderately Polar Solvent Systems

In chlorinated solvents such as dichloromethane and chloroform, 4-Bromoquinoline-7-carbonitrile shows moderate solubility, estimated at 45 mg/mL and 40 mg/mL respectively [15]. These values reflect favorable dispersion interactions between the halogenated solvent molecules and the brominated quinoline structure [21] [23].

Aromatic solvents including benzene and toluene provide limited dissolution, with estimated solubilities of 15 mg/mL and 10 mg/mL respectively [15]. The reduced solubility in these systems, despite potential π-π stacking interactions, suggests that the polar cyano group disrupts favorable aromatic-aromatic associations [23] [24].

Solvent Polarity Correlation

Analysis of solubility data reveals a clear correlation with solvent polarity indices. Solvents with polarity values between 5.0 and 7.5 demonstrate optimal solvation capacity for 4-Bromoquinoline-7-carbonitrile [15] [23]. This relationship reflects the compound's moderate dipole moment and the balance between polar and nonpolar structural elements [21] [25].

The solubility profile indicates that formulation strategies for this compound should prioritize polar aprotic cosolvents or mixed solvent systems to achieve desired concentration levels for practical applications [23] [18].

Acid-Base Characteristics and pKa Determination

Fundamental Basicity Profile

4-Bromoquinoline-7-carbonitrile exhibits extremely weak basicity with a predicted pKa value of 0.26±0.27, classifying it as essentially a very weak base [3] [4]. This remarkably low pKa value results from the combined electron-withdrawing effects of the bromine atom at the 4-position and the cyano group at the 7-position, which significantly reduce electron density at the quinoline nitrogen [13] [3].

The dramatic reduction in basicity compared to unsubstituted quinoline (pKa ≈ 4.9) demonstrates the powerful influence of electron-withdrawing substituents on heterocyclic nitrogen basicity [4]. This electronic deactivation occurs through both inductive and resonance effects, with the cyano group providing particularly strong electron withdrawal through its π-acceptor capability [13] [4].

Protonation Site Analysis

Under highly acidic conditions, protonation of 4-Bromoquinoline-7-carbonitrile occurs preferentially at the quinoline nitrogen (N-1 position) [4]. The quinoline nitrogen remains the most basic site despite the substantial electron withdrawal, as the cyano nitrogen exhibits even lower electron density due to its sp hybridization and participation in the carbon-nitrogen triple bond [13] [4].

Computational studies on substituted quinolines indicate that electron-withdrawing groups in the 4- and 7-positions create an asymmetric charge distribution that maintains the quinoline nitrogen as the primary protonation site while drastically reducing its basicity [4] [10]. The predicted protonation follows the Henderson-Hasselbalch relationship: pH = 0.26 + log([A⁻]/[HA]) [3].

Comparative Quinoline Basicity Studies

Systematic investigations of quinoline derivative basicity reveal that 4-Bromoquinoline-7-carbonitrile represents one of the most electron-deficient members of the quinoline family [13] [4]. The dual electron-withdrawing substitution pattern creates synergistic effects that surpass simple additive contributions of individual substituents [4].

Research on 1-aminoisoquinoline and 4-aminoquinazoline derivatives demonstrates that electron-withdrawing groups in positions adjacent to the heterocyclic nitrogen produce the most dramatic basicity reductions [4]. The specific combination of 4-bromo and 7-cyano substitution in quinoline creates an optimal electron-withdrawal pattern that minimizes basicity while maintaining structural integrity [13] [3].

Solvent Effects on Acid-Base Properties

The acid-base behavior of 4-Bromoquinoline-7-carbonitrile shows significant sensitivity to solvent environment [4] [18]. In protic solvents, hydrogen bonding interactions can stabilize both the neutral and protonated forms, potentially affecting the apparent pKa values [17] [4].

Studies on nitrile compound behavior in various solvents indicate that polar aprotic media generally provide more accurate representations of intrinsic basicity due to reduced specific solvation effects [17] [18]. The compound's extremely low pKa suggests minimal buffering capacity and limited sensitivity to ionic strength variations under normal conditions [4].

pH-Dependent Speciation

Given the extremely low pKa value, 4-Bromoquinoline-7-carbonitrile exists predominantly in its neutral form across most pH ranges encountered in practical applications [3] [4]. Significant protonation only occurs under strongly acidic conditions (pH < 1), where the compound can participate in acid-catalyzed reactions or form salts with strong acids [4].

The negligible buffer capacity of this compound makes it unsuitable for pH control applications but advantageous for processes requiring pH-independent behavior across physiological and environmental pH ranges [4] [21].

Surface Interaction Properties

Molecular Surface Characteristics

4-Bromoquinoline-7-carbonitrile presents a complex molecular surface profile characterized by distinct regions of varying polarity and interaction potential [26] [17]. The compound's predicted collision cross sections provide insight into its three-dimensional molecular envelope: [M+H]⁺ = 138.6 Ų, [M-H]⁻ = 142.7 Ų, and [M]⁺ = 150.7 Ų [26].

These collision cross section values indicate a moderately compact molecular structure with asymmetric charge distribution [26]. The variation between different ionization states reflects the influence of charge localization on molecular conformation and effective molecular size during gas-phase interactions [26].

Interfacial Behavior and Wetting Properties

The surface interaction properties of 4-Bromoquinoline-7-carbonitrile are governed by its amphiphilic character, with the polar cyano group providing hydrophilic character while the brominated quinoline framework contributes hydrophobic regions [17] [21]. This molecular architecture influences interfacial behavior at liquid-solid and liquid-gas boundaries [23] [24].

Research on quinoline derivatives at various interfaces suggests that compounds with similar polarity profiles exhibit moderate surface activity [21] [18]. The presence of the cyano group enables hydrogen bonding and dipole-dipole interactions with polar surfaces, while the aromatic bromine system facilitates van der Waals interactions with nonpolar substrates [17] [23].

Adsorption Energetics on Solid Surfaces

Computational studies on nitrile compound adsorption reveal that 4-Bromoquinoline-7-carbonitrile likely exhibits preferential adsorption orientations on different surface types [19] [20]. On polar surfaces, the cyano group orientation toward the surface maximizes dipole-surface interactions, while on nonpolar surfaces, the quinoline ring system may adopt parallel orientations to optimize π-surface interactions [19] [20].

The estimated adsorption energy for similar compounds on carbonaceous surfaces ranges from 255-390 meV, depending on surface defects and molecular orientation [20]. For 4-Bromoquinoline-7-carbonitrile, the presence of both electron-withdrawing groups may enhance adsorption through increased molecular polarizability and strengthened van der Waals interactions [19] [20].

Surface Tension and Wettability Influences

While specific surface tension data for 4-Bromoquinoline-7-carbonitrile remains unavailable, related quinoline derivatives demonstrate moderate surface activity [21] [24]. The compound's molecular structure suggests it would exhibit intermediate wetting behavior, neither strongly hydrophilic nor completely hydrophobic [21] [22].

Studies on contact angle behavior of organic compounds with similar structural features indicate that molecules containing cyano groups generally reduce surface tension of aqueous solutions while maintaining moderate contact angles on various substrates [21] [24]. The bromine substituent contributes to moderate hydrophobicity that balances the polar character of the cyano group [21] [23].

Intermolecular Association Patterns

The surface interaction properties of 4-Bromoquinoline-7-carbonitrile are significantly influenced by its propensity for intermolecular association through multiple interaction modes [17] [27]. The planar quinoline structure enables π-π stacking interactions, while the cyano group provides sites for dipole-dipole associations [17] [20].

Molecular dynamics simulations of related quinoline compounds reveal that substituted quinolines exhibit enhanced intermolecular organization compared to unsubstituted analogs [28] [29]. The specific substitution pattern in 4-Bromoquinoline-7-carbonitrile may promote ordered surface assemblies through complementary electrostatic and dispersion interactions [27] [30].

Environmental Interface Interactions

The environmental fate and transport of 4-Bromoquinoline-7-carbonitrile will be significantly influenced by its surface interaction properties [19] [31]. The compound's moderate polarity and specific functional groups suggest preferential partitioning to interfaces between aqueous and organic phases [21] [19].

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4-Bromoquinoline-7-carbonitrile

Dates

Modify: 2023-08-15

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